molecular formula C28H22N2O8 B414693 3-{10-[3-(acetyloxy)phenyl]-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-en-4-yl}phenyl acetate CAS No. 487000-95-3

3-{10-[3-(acetyloxy)phenyl]-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-en-4-yl}phenyl acetate

Cat. No.: B414693
CAS No.: 487000-95-3
M. Wt: 514.5g/mol
InChI Key: VEKHGKTVBZNYIP-UHFFFAOYSA-N
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Description

3-{10-[3-(acetyloxy)phenyl]-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5520^{2,6}0^{8,12}]tetradec-13-en-4-yl}phenyl acetate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{10-[3-(acetyloxy)phenyl]-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-en-4-yl}phenyl acetate typically involves multi-step organic reactions. The starting materials are often commercially available compounds, which undergo a series of transformations including cyclization, oxidation, and esterification. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3-{10-[3-(acetyloxy)phenyl]-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-en-4-yl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-{10-[3-(acetyloxy)phenyl]-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-en-4-yl}phenyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules. Its interactions with biological macromolecules can provide insights into biochemical pathways and processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, this compound can be used as an intermediate in the production of polymers, dyes, and other materials. Its chemical properties make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-{10-[3-(acetyloxy)phenyl]-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-en-4-yl}phenyl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-{10-[3-(acetyloxy)phenyl]-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-en-4-yl}phenyl acetate: This compound is unique due to its specific structure and functional groups.

    Other tetraoxo compounds: These compounds share the tetraoxo functional groups but differ in their ring structures and substituents.

    Other isoindole derivatives: These compounds have similar core structures but may have different functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its combination of multiple oxo groups and a fused ring system. This structure provides distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

[3-[10-(3-acetyloxyphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-en-4-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O8/c1-13(31)37-17-7-3-5-15(11-17)29-25(33)21-19-9-10-20(22(21)26(29)34)24-23(19)27(35)30(28(24)36)16-6-4-8-18(12-16)38-14(2)32/h3-12,19-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKHGKTVBZNYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C(=O)N(C5=O)C6=CC(=CC=C6)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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